molecular formula C9H13NO3 B13057398 (3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

Cat. No.: B13057398
M. Wt: 183.20 g/mol
InChI Key: CSGIROCFQXHTKS-BNHYGAARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4R,7S,7aS)-2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one is a bicyclic heterocyclic compound featuring a fused dioxolane and pyridinone system. Its molecular formula is C₉H₁₃NO₃ (MW: 199.20 g/mol) . The stereochemistry (3aR,4R,7S,7aS) defines its rigid tricyclic scaffold, which is critical for its reactivity and applications in synthetic chemistry.

Synthesis:
The compound is synthesized via stereoselective routes, such as Grubbs’ second-generation catalyst (G-II)-mediated ring-closing metathesis (RCM) of dienyl ether precursors, as seen in analogous systems . For example, compound 15 (a structural analog) was prepared using G-II and functionalized via tetrabutylammonium fluoride (TBAF)-mediated deprotection .

Characterization: Structural confirmation relies on NMR, IR, HRMS, and X-ray crystallography. For instance, highlights X-ray analysis for a related dihydropyridinone, validating the utility of crystallography in resolving complex stereochemistry .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(1S,2S,6R,7R)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one

InChI

InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)/t4-,5+,6-,7+/m0/s1

InChI Key

CSGIROCFQXHTKS-BNHYGAARSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]3C[C@H]([C@H]2O1)NC3=O)C

Canonical SMILES

CC1(OC2C3CC(C2O1)NC3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carboxyl derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of (3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Key Observations:

Stereochemical Variations :

  • The target compound’s (3aR,4R,7S,7aS) stereochemistry distinguishes it from analogs like (3aS,4R,7S,7aR)-isomers (CAS: 178032-63-8), where inverted configurations alter solubility and biological interactions .

Substituent Effects :

  • tert-Butyldimethylsilyl (TBS) Groups (Compound 15): Introduce steric hindrance, improving intermediate stability during multi-step synthesis .
  • Vinyl/Styryl Groups (Compounds 17, 19): Enable further functionalization via cross-metathesis, expanding utility in polymer or ligand design .

Functionalization Potential: The Boc-protected derivative () highlights the compound’s role as a chiral building block in total synthesis (e.g., L-783,277) .

Synthetic Methodology :

  • Grubbs’ catalyst is a cornerstone for RCM in this family, though reaction conditions (temperature, solvent) vary to accommodate substituent sensitivity .

Biological Activity

(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H14O5
  • Molecular Weight : 214.215 g/mol
  • CAS Number : 32384-42-2

The compound features a unique bicyclic structure that may contribute to its biological activity.

Biological Activity Overview

Recent studies have shown that this compound exhibits various biological activities including:

  • Inhibition of Enzymes :
    • It has been tested as an inhibitor of human isoforms of monoamine oxidase (MAO A and B) and cholinesterase (AChE and BChE). The structure-activity relationship (SAR) indicates that derivatives can selectively inhibit these enzymes with varying potencies. For instance:
      • MAO A Inhibition : IC50 values around 1 μM.
      • MAO B Inhibition : Some derivatives show IC50 values as low as 0.51 μM .
  • Antitumor Activity :
    • The compound has demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 with IC50 values ranging from 4.80 to 6.82 µM. This suggests potential use in cancer therapeutics .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various derivatives of the compound on MAO A and B. Key findings included:

  • Selectivity for MAO B : Certain derivatives showed a significant preference for MAO B over MAO A.
  • Cholinesterase Inhibition : Some compounds also exhibited moderate inhibition of AChE and BChE with IC50 values between 7–8 μM.

Study 2: Anticancer Properties

Research focused on the anticancer properties of the compound revealed:

  • MCF-7 Cell Line Testing : Compounds derived from the parent structure showed promising activity against breast cancer cells.
  • Mechanism of Action : The mechanism appears to involve apoptosis induction in cancer cells.

Data Tables

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
MAO A InhibitionHuman Isoform~1.0
MAO B InhibitionHuman Isoform0.51
AChE InhibitionHuman Enzyme7–8
MCF-7 CytotoxicityBreast Cancer Cell Line4.80 – 6.82

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.